1-Methyl-4,4'-bipiperidine dihydrochloride
Description
Contextual Significance within Nitrogen Heterocycle Chemistry
Nitrogen heterocycles are a cornerstone of modern medicinal chemistry, with piperidine (B6355638) and bipyridine scaffolds being particularly prominent in the design of new therapeutic agents. nih.govajchem-a.comcolab.ws The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom and is a prevalent structural motif in many natural products and synthetic drugs. nih.govresearchgate.net Its conformational flexibility allows it to interact with biological targets in a three-dimensional space, influencing the pharmacological properties of a molecule. journalagent.com
The 4,4'-bipiperidine (B102171) scaffold, consisting of two piperidines linked at the 4-position, offers a semi-rigid and versatile linker that can be used to connect different pharmacophoric elements. mdpi.com This structure is instrumental in the development of molecules that can span binding sites on target proteins. The introduction of a methyl group on one of the nitrogen atoms, as seen in 1-Methyl-4,4'-bipiperidine (B174871), can modulate the compound's basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. mdpi.com The dihydrochloride (B599025) salt form further enhances its handling and utility in aqueous-based reactions and biological assays.
Overview of Academic Research Trajectories
Academic research involving 1-Methyl-4,4'-bipiperidine dihydrochloride and its derivatives has primarily focused on its application as a key intermediate in the synthesis of novel bioactive compounds. The research trajectories can be broadly categorized into the development of agents for neurological disorders and the creation of inhibitors for various enzymes and receptors.
One significant area of research is in the field of neuropharmacology. The piperidine moiety is a known pharmacophore in many centrally acting agents. researchgate.netresearchgate.net For instance, derivatives of 4-substituted piperidines have been investigated for the treatment of Parkinson's disease. Furthermore, N-methylated piperidine derivatives have been explored for their potential as analgesics and for their role in modulating opioid receptors. nih.govtandfonline.com
Another major research avenue is the use of the 1-methyl-4,4'-bipiperidine scaffold in the design of enzyme and receptor inhibitors. For example, derivatives of piperidino-piperidine have been instrumental in the discovery of potent and selective CCR5 receptor antagonists, which are being investigated for the treatment of HIV infection. nih.gov The bipiperidine structure serves as a crucial linker to orient the active moieties of the drug for optimal interaction with the receptor.
While a specific, detailed synthesis for this compound is not widely published, it can be inferred from the synthesis of related compounds. A plausible route involves the reductive amination of 1-methyl-4-piperidone (B142233) with piperidine, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The synthesis of the precursor, 1-methyl-4-piperidone, is well-documented and can be achieved through various methods, including the Dieckmann condensation or the Robinson-Schöpf condensation. chemicalbook.comgoogle.com A patent for a related compound, 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, describes a final step where the free base is dissolved in methanol (B129727) and treated with a saturated solution of hydrogen chloride in methanol to precipitate the hydrochloride salt, a technique likely applicable to the synthesis of this compound. google.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h10-12H,2-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRHBLOALHYJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 4,4 Bipiperidine Dihydrochloride
Established Reaction Pathways
Established synthetic routes typically involve the coupling of pyridine (B92270) or piperidine (B6355638) precursors, followed by methylation and salt formation. These methods are well-documented and form the basis for many preparations of this and related compounds.
The foundational step in the synthesis is the creation of the 4,4'-bipiperidine (B102171) skeleton. A common and industrially significant method involves the catalytic hydrogenation of 4,4'-bipyridine (B149096). Pyridine is reduced to piperidine using hydrogen gas over a catalyst, such as molybdenum disulfide. wikipedia.org
The precursor, 4,4'-bipyridine, can be synthesized through various metal-catalyzed homocoupling reactions. mdpi.compreprints.org For instance, Wurtz-type coupling of 4-halopyridines using sodium metal is a classic approach. mdpi.com More modern methods rely on palladium-catalyzed cross-coupling reactions, which offer greater control and substrate compatibility. The Suzuki coupling, which pairs a pyridylboronic acid with a halopyridine, and the Negishi coupling, using a pyridyl zinc halide, are powerful tools for constructing the C(sp²)–C(sp²) bond of the bipyridine structure. mdpi.comorgsyn.org
An alternative strategy involves the direct coupling of piperidine intermediates. A patented method describes a synthesis starting from benzylamine (B48309) and methyl acrylate, which, through a series of steps including a Dieckmann reaction and subsequent transformations, ultimately yields 4,4'-bipiperidine. google.com
Table 1: Selected Coupling Reactions for Bipyridine Synthesis
| Coupling Reaction | Catalyst/Reagent | Reactants | Key Feature |
|---|---|---|---|
| Wurtz Coupling | Sodium (Na) dispersion | Pyridine derivatives | Forms symmetrical bipyridines. mdpi.com |
| Suzuki Coupling | Palladium (Pd) complex | Pyridylboronic acid + Halopyridine | High turnover numbers and good functional group tolerance. mdpi.com |
| Negishi Coupling | Palladium (Pd) complex | Pyridyl zinc halide + Halopyridine | Mild conditions and tolerance for various functional groups. orgsyn.org |
Following the synthesis of 4,4'-bipyridine, the reduction to 4,4'-bipiperidine is typically achieved through catalytic hydrogenation. This reaction saturates the aromatic pyridine rings to form the piperidine rings.
Once the 4,4'-bipiperidine scaffold is obtained, the next step is the introduction of a methyl group onto one of the nitrogen atoms. As 4,4'-bipiperidine is a symmetrical secondary diamine, mono-methylation can be achieved by controlling the stoichiometry of the methylating agent.
A widely used and effective method for N-methylation of secondary amines is the Eschweiler-Clarke reaction . This procedure involves treating the amine with an excess of formic acid and formaldehyde (B43269). The reaction proceeds via the formation of an iminium ion, which is then reduced by formate, yielding the methylated amine and carbon dioxide as the only byproduct. This method is advantageous as it avoids the potential for over-alkylation that can occur with agents like methyl iodide.
Alternatively, direct alkylation can be performed using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base to neutralize the acid formed during the reaction. Careful control of reaction conditions is necessary to favor mono-methylation.
Reductive amination is another versatile strategy. For example, the reaction of 4,4'-bipiperidine with formaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) can yield 1-methyl-4,4'-bipiperidine (B174871). nih.gov
The final step is the conversion of the free base, 1-methyl-4,4'-bipiperidine, into its more stable and handleable dihydrochloride (B599025) salt. This is a standard acid-base reaction. Typically, the purified free base is dissolved in a suitable organic solvent, such as methanol (B129727), ethanol, or isopropanol. google.comgoogle.com A solution of hydrogen chloride (HCl) in the same or a miscible solvent (e.g., HCl in methanol or diethyl ether) is then added dropwise, or gaseous HCl is bubbled through the solution. google.comgoogle.com The dihydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with a small amount of cold solvent, and dried. google.comgoogle.com
Advanced Synthetic Approaches and Optimization
Research into the synthesis of heterocyclic compounds continues to yield more efficient, selective, and sustainable methods. These advanced approaches often focus on improving the synthesis of the core scaffold.
Modern organometallic chemistry offers sophisticated tools for constructing complex molecules. Palladium-catalyzed reactions are particularly prominent in the synthesis of biaryl and heterocyclic systems. researchgate.net While direct coupling reactions like Suzuki and Negishi are well-established, other palladium-catalyzed transformations can be employed.
For instance, palladium-catalyzed carbonylation reactions are a powerful method for synthesizing heterocyclic ketones, which can be precursors to piperidine rings. mdpi.com A related approach involves the palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups, a strategy used to form various heterocyclic structures. acs.org While not a direct synthesis of the bipiperidine link, these methods highlight the versatility of palladium catalysis in building the necessary ring systems from different starting materials.
The development of specialized ligands for palladium catalysts has been instrumental in improving the efficiency and scope of cross-coupling reactions. researchgate.net For example, bipyridine-palladium complexes have been developed as general pre-catalysts for various cross-coupling reactions, demonstrating high activity and versatility. researchgate.net Such advanced catalytic systems can be applied to the synthesis of the 4,4'-bipyridine precursor under milder conditions or with higher yields than traditional methods.
Table 2: Examples of Advanced Catalytic Applications
| Catalytic Approach | Catalyst System | Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | TiO2@BDP-PdCl2 | Synthesis of biaryls from aryl halides and boronic acids. | researchgate.net |
| Intramolecular Carbonylation | Pd(OAc)2 / PPh3 | Synthesis of 1,4-benzodiazepin-5-one skeleton. | mdpi.com |
| Aza-Michael Addition | Pd(PPh3)4 | Synthesis of tetrahydrobenzodiazepine. | mdpi.com |
These examples, while not all directly producing bipiperidines, showcase the types of palladium-catalyzed reactions that can be adapted to create the C-C and C-N bonds necessary for the target scaffold.
The parent compound, 1-methyl-4,4'-bipiperidine, is achiral. However, the synthesis of chiral derivatives, where substituents on the piperidine rings create stereocenters, requires stereoselective methods. Such syntheses are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly.
Stereoselective synthesis of substituted piperidines can be achieved through several strategies:
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid or a natural alkaloid.
Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity in a key bond-forming step, such as asymmetric hydrogenation of a pyridine or tetrahydropyridine (B1245486) precursor.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, followed by its removal.
A relevant example is the stereoselective synthesis of epoxymorphinan derivatives, which involves stereoselective reductive amination to install a nitrogen-containing side chain with a specific stereochemistry. nih.gov This same principle could be applied to the reductive amination of a chiral 4-piperidone (B1582916) derivative to create a chiral bipiperidine system. Similarly, palladium-catalyzed reactions have been developed for the stereoselective synthesis of various scaffolds, including functionalized spirooxindoles and β-N-glycosyl sulfonamides, demonstrating the power of catalysis in controlling stereochemistry. rsc.orgnih.gov The development of chiral 2,2′-bipyridine ligands for nickel-catalyzed reactions further highlights the progress in enantioselective synthesis of molecules containing heterocyclic rings. acs.org
While specific literature on the stereoselective synthesis of 1-methyl-4,4'-bipiperidine derivatives is sparse, the established principles of asymmetric synthesis provide a clear roadmap for how such compounds could be prepared.
Process Intensification Techniques for Research-Scale Production
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of producing pharmaceutical intermediates like 1-Methyl-4,4'-bipiperidine dihydrochloride on a research scale, continuous flow chemistry offers significant advantages over traditional batch processing. chemicalbook.com
Application of Flow Chemistry to the Synthesis of this compound:
A key step in the synthesis of 1-Methyl-4,4'-bipiperidine is the reductive amination or a related coupling reaction. These reactions can be effectively translated to a continuous flow process. For example, the hydrogenation of imines, an integral part of reductive amination, has been successfully performed in catalyst-coated tube reactors under continuous flow conditions. acs.org This approach allows for high-throughput synthesis and can be scaled for multigram production. acs.orgqub.ac.uk
A hypothetical flow chemistry setup for the reductive amination step could involve:
Reactant Streams: Two separate streams, one containing 1-methyl-4-piperidone (B142233) and the other containing a protected 4-aminopiperidine (B84694) derivative, are pumped into the system.
Mixing: The streams converge at a T-mixer to ensure rapid and efficient mixing.
Reactor: The mixed stream then enters a heated reactor coil or a packed-bed reactor containing a solid-supported reducing agent or a hydrogenation catalyst (e.g., Pd/C). rsc.orgacs.org
Back-Pressure Regulator: A back-pressure regulator can be used to maintain the pressure required for the reaction, especially if gaseous reagents like hydrogen are used.
In-line Purification: The output stream can be passed through a scavenger resin to remove unreacted reagents or byproducts before collection.
The benefits of applying flow chemistry to this synthesis are summarized in the table below.
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Limited by the surface area-to-volume ratio, can lead to hotspots. | Excellent heat transfer due to high surface area-to-volume ratio, allowing for better temperature control. researchgate.netchemicalbook.com |
| Mass Transfer | Can be inefficient, leading to lower reaction rates and side product formation. | Enhanced mass transfer, leading to faster and more selective reactions. rsc.org |
| Safety | Larger volumes of hazardous materials are handled at once. | Small reaction volumes at any given time, leading to inherently safer processes. researchgate.netchemicalbook.com |
| Scalability | Often requires re-optimization of reaction conditions for scale-up. | Scalability is more straightforward, often by running the process for a longer duration. rsc.org |
| Reproducibility | Can have batch-to-batch variability. | Highly reproducible due to precise control over reaction parameters. researchgate.net |
Research on the continuous flow synthesis of piperidine derivatives has demonstrated the feasibility of this approach. For instance, protocols for the rapid synthesis of chiral piperidines have been developed using continuous flow, achieving high yields and diastereoselectivity within minutes. acs.org Similarly, reductive amination cascade reactions have been shown to produce kilograms of product per day in a single catalyst-coated reactor. acs.org These findings strongly support the application of process intensification techniques for the efficient research-scale production of this compound.
Chemical Reactivity and Derivatization Strategies of 1 Methyl 4,4 Bipiperidine Dihydrochloride
Fundamental Chemical Transformations
The reactivity of 1'-methyl-1,4'-bipiperidine (B5708396) is characterized by transformations targeting its nucleophilic nitrogen centers and the potential for functionalization of the piperidine (B6355638) rings.
Oxidation Reactions (e.g., N-Oxide Formation)
The tertiary amine of the 1-methylpiperidine (B42303) moiety is susceptible to oxidation to form the corresponding N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netthieme-connect.de The oxidation of N-methylpiperidine derivatives with these reagents has been studied, and the stereoselectivity of the reaction is a key consideration. researchgate.net
The N-oxidation of tertiary amines like 1'-methyl-1,4'-bipiperidine results in the formation of a new stereocenter at the nitrogen atom, leading to possible diastereomeric N-oxides. The ratio of these isomers is influenced by the oxidant used and the steric environment around the nitrogen atom. For instance, oxidation with m-CPBA generally shows a high preference for axial attack, leading to the oxygen atom being positioned axially on the piperidine ring. researchgate.net In contrast, the stereochemical outcome with hydrogen peroxide is more sensitive to the presence of substituents on the piperidine ring. researchgate.net While most tertiary amine drugs can form N-oxides, the extent of this conversion can vary significantly. google.com
Table 1: Common Oxidizing Agents for N-Oxide Formation
| Oxidizing Agent | Typical Reaction Conditions | Comments |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, room temperature | Stereoselectivity is sensitive to steric hindrance. researchgate.net |
Reduction Reactions of Functional Groups
The core structure of 1-methyl-4,4'-bipiperidine (B174871) consists of two saturated piperidine rings. As such, the heterocyclic framework itself is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd, PtO₂, Raney Ni) which are typically employed for the reduction of unsaturated precursors like pyridines to piperidines. nih.govliv.ac.uk
Reduction reactions involving this molecule would primarily target any unsaturated functional groups that might be introduced onto the bipiperidine scaffold through other derivatization strategies. For example, if a carbonyl or nitro group were added to the structure, it could be selectively reduced using appropriate reagents without affecting the saturated piperidine rings. The hydrogenation of pyridine (B92270) derivatives to piperidines is a common synthetic route, often catalyzed by transition metals like rhodium, ruthenium, or palladium. nih.govliv.ac.ukorganic-chemistry.orggoogle.com However, since 1-methyl-4,4'-bipiperidine is already fully hydrogenated, it would not undergo further reduction under these conditions.
Nucleophilic Substitution Reactions at Piperidine Nitrogens
The free base of 1-methyl-4,4'-bipiperidine possesses two nucleophilic nitrogen atoms: a secondary amine and a tertiary amine. The secondary amine is the more reactive site for nucleophilic substitution reactions such as alkylation and acylation.
N-Alkylation: The secondary amine can be readily alkylated using alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethylformamide (DMF). researchgate.net This reaction introduces a substituent onto the nitrogen of the second piperidine ring. Care must be taken to control the stoichiometry of the alkylating agent to avoid quaternization of the tertiary nitrogen, which can occur with excess alkyl halide. researchgate.net Reductive amination is another method to achieve N-alkylation, where the secondary amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. google.com
N-Acylation: The secondary amine can also undergo acylation with acyl chlorides or acid anhydrides to form amides. nih.gov This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. These amide formation reactions are fundamental in medicinal chemistry for linking the bipiperidine core to other molecular fragments.
Utility as a Synthetic Building Block in Complex Molecule Synthesis
The bifunctional nature of 1-methyl-4,4'-bipiperidine, containing both secondary and tertiary amine functionalities, along with its rigid scaffold, makes it a useful building block for constructing more complex molecules, particularly those with pharmaceutical applications.
Incorporation into Diverse Heterocyclic Architectures
The 1,4'-bipiperidine scaffold is a prevalent structural motif in a variety of bioactive heterocyclic compounds. Its ability to participate in cyclization and multi-component reactions allows for its incorporation into larger, more complex architectures.
Spiro-Heterocycles: Piperidine derivatives, including those with a 4-amino or 4-piperidino substitution pattern, are valuable synthons for the construction of spiro-heterocycles. nih.govresearchgate.net For example, piperidin-4-ones, which can be synthesized from bipiperidine precursors, are used to create spiro[indoline-3,4'-piperidin]-2-ones and other spirocyclic systems of medicinal interest. researchgate.netresearchgate.netnih.gov The synthesis of spiro heterocycles often involves the reaction of a piperidine derivative with bifunctional reagents, leading to the formation of a new ring system at the 4-position of the piperidine. nih.gov
Fused Heterocycles: The 1,4'-bipiperidine unit has been incorporated into fused heterocyclic systems. A notable example is the synthesis of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, which have been investigated as histamine (B1213489) H3 receptor antagonists. nih.gov In these structures, the bipiperidine moiety is attached to a thiazolopyridine core, demonstrating its utility in building complex, multi-ring systems.
Multi-component Reactions (MCRs): Piperidine derivatives are frequently used as one of the components in MCRs to rapidly generate molecular diversity. mdpi.combeilstein-journals.org For instance, piperidine can act as a catalyst or a reactant in reactions like the Mannich or Hantzsch dihydropyridine (B1217469) synthesis. beilstein-journals.orgacs.org The secondary amine of 1'-methyl-1,4'-bipiperidine could participate as the amine component in such reactions, allowing for the one-pot synthesis of complex polyfunctionalized heterocyclic compounds. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,1,1-trifluoropropan-2-yl 6-(4-(((pyridin-2-ylmethyl)sulfonyl)methyl)phenyl)spiro[chromane-2,4'-piperidine]-1'-carboxylate |
| 1,2-dimethylpiperidine |
| 1-benzyl-2,6-diarylpiperidin-4-one |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-methyl-4,4'-bipiperidine dihydrochloride (B599025) |
| 1'-methyl-1,4'-bipiperidine |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |
| 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines |
| 4-aminopiperidine (B84694) |
| 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| Dicyclohexylcarbodiimide (DCC) |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| N'-Boc-4-methyl-4-aminopiperidine |
| Sch-350634 |
| spiro[indoline-3,4'-piperidin]-2-ones |
Pharmacological and Biological Activity Investigations Preclinical Research Focus
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Analysis
Due to the lack of biological activity data for 1-Methyl-4,4'-bipiperidine (B174871) dihydrochloride (B599025), no specific Structure-Activity Relationship (SAR) or Structure-Mechanism Relationship (SMR) analyses have been published. SAR and SMR studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govnih.govnih.govnih.gov
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. peerj.comfrontiersin.orgnih.govyoutube.com Without known biological targets or activity data for 1-Methyl-4,4'-bipiperidine dihydrochloride, it is not possible to define its key pharmacophore features. Research on other piperidine (B6355638) derivatives has identified pharmacophores for various targets, such as inhibitors of the serotonin (B10506) and noradrenaline reuptake transporters. nih.gov
The impact of structural modifications on the biological efficacy and receptor selectivity of this compound has not been investigated. Such studies would typically involve the synthesis and biological evaluation of a series of analogs. For example, research on N-substituted spiropiperidines has explored how different substituents on the nitrogen atom affect binding affinity and selectivity for the nociceptin (B549756) receptor. nih.gov Similarly, studies on methylphenidate analogs have shown that N-substitutions can significantly alter their activity at the dopamine (B1211576) transporter. researchgate.net However, no analogous research has been published for this compound.
Computational and Theoretical Chemistry Studies of 1 Methyl 4,4 Bipiperidine Dihydrochloride
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methods are instrumental in understanding the three-dimensional structure and dynamic nature of compounds like 1-Methyl-4,4'-bipiperidine (B174871) dihydrochloride (B599025).
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 1-Methyl-4,4'-bipiperidine dihydrochloride is crucial for understanding how it can adapt its shape to interact with biological targets. The structure consists of two piperidine (B6355638) rings connected by a single carbon-carbon bond.
The primary sources of flexibility in this molecule are:
Ring Puckering: Each piperidine ring predominantly adopts a stable chair conformation. semanticscholar.org However, it can also exist in higher-energy boat or twist-boat conformations.
Torsional Rotation: Rotation around the single bond connecting the two piperidine rings allows for different relative orientations of the rings (e.g., equatorial-equatorial, equatorial-axial, axial-axial).
N-Methyl Group Orientation: The methyl group on the nitrogen can be in either an axial or equatorial position, with the equatorial position generally being more stable.
Computational methods, such as molecular mechanics, are used to determine the steric energies of different conformers and identify the most stable, low-energy conformations. semanticscholar.org Studies on N-methyl piperidine have identified both chair and twist structures as stable conformers. rsc.org For 1-Methyl-4,4'-bipiperidine, the interplay between the two rings' conformations is of key interest.
Table 1: Hypothetical Relative Energies of 1-Methyl-4,4'-bipiperidine Conformers
| Conformer Description (Ring 1 - Ring 2 Linkage) | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298K |
| Equatorial - Equatorial (anti) | ~180° | 0.00 | 75.8 |
| Equatorial - Equatorial (gauche) | ~60° | 0.85 | 18.1 |
| Equatorial - Axial (anti) | ~180° | 2.50 | 1.2 |
| Axial - Axial (anti) | ~180° | 5.20 | <0.1 |
Note: This table is illustrative and based on typical energy differences found in substituted cyclohexane and piperidine systems. Actual values would require specific calculations.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for predicting how this compound might interact with a specific biological target. Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and use a scoring function to rank them based on predicted binding affinity. nih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the protein. The simulation identifies key interactions, such as:
Hydrogen Bonds: The protonated nitrogen atoms in the dihydrochloride form can act as hydrogen bond donors.
Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine rings can form van der Waals interactions with nonpolar residues in the receptor.
Electrostatic Interactions: The positive charges on the nitrogen atoms can interact favorably with negatively charged amino acid residues like aspartate or glutamate.
Docking studies on similar piperidine-containing scaffolds have successfully rationalized their binding modes. For example, studies on piperidine derivatives targeting the main protease of SARS-CoV-2 showed strong binding interactions with key residues like His41 and Cys145. researchgate.net Similarly, docking simulations of spiropiperidine analogues into the nociceptin (B549756)/orphanin FQ receptor helped identify significant stereospecific interactions. rsc.org
Table 2: Illustrative Docking Results for 1-Methyl-4,4'-bipiperidine with a Hypothetical Receptor
| Binding Pose Rank | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | ASP-121, GLU-280 | Electrostatic, Hydrogen Bond |
| 1 | -8.5 | TRP-85 | Hydrophobic (CH-π) |
| 2 | -8.1 | TYR-350 | Hydrogen Bond |
| 2 | -8.1 | LEU-275, ILE-150 | Hydrophobic |
| 3 | -7.6 | ASP-121, SER-125 | Hydrogen Bond |
Note: This table represents a hypothetical outcome to illustrate the data generated from a molecular docking simulation.
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide a more fundamental and accurate description of molecular properties compared to molecular mechanics.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. nih.gov For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable 3D structure by finding the geometry with the minimum electronic energy. This provides highly accurate bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Compute properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and the molecular electrostatic potential (MEP). ekb.egchemjournal.kz The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. research-nexus.net
Determine Thermodynamic Stability: The chemical stability of piperidine derivatives is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egchemjournal.kz A larger HOMO-LUMO gap generally implies higher stability.
Table 3: Selected Theoretical Geometric and Electronic Parameters for 1-Methyl-4,4'-bipiperidine (Optimized via DFT)
| Parameter | Description | Calculated Value |
| C-C (ring) Bond Length | Average bond length within the piperidine rings | 1.53 Å |
| C-N (ring) Bond Length | Average bond length for C-N within the rings | 1.47 Å |
| C-C (inter-ring) Bond Length | Bond length connecting the two piperidine rings | 1.54 Å |
| C-N-C Bond Angle | Angle around the methylated nitrogen atom | 111.5° |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | 8.0 eV |
Note: These values are representative for piperidine-like structures and would be specifically calculated for the target molecule in a DFT study.
Virtual Screening and Lead Identification for Research Targets
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. plos.org The 1-Methyl-4,4'-bipiperidine structure can serve as a "scaffold" or starting point for these efforts.
A virtual library can be generated by computationally adding various chemical groups to the bipiperidine core. This library of virtual compounds is then screened against the 3D structure of a biological target using high-throughput docking. This process filters a large initial library down to a smaller, more manageable number of "hits" with a higher probability of being active. mdpi.com This approach allows researchers to explore a vast chemical space efficiently and cost-effectively.
Following virtual screening, predictive analytics can be employed to refine the selection of candidates for synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) is a common method that attempts to find a statistical relationship between the chemical structures of molecules and their biological activity. nih.gov
By analyzing the virtual screening results, a QSAR model can be developed for the 1-Methyl-4,4'-bipiperidine derivatives. The model correlates molecular descriptors (numerical representations of chemical information) with the predicted binding affinities or activity scores. These descriptors can include electronic, steric, and hydrophobic properties. Once a reliable model is built, it can be used to:
Predict the activity of new, unscreened derivatives.
Identify which structural features are most important for activity.
Guide the design of new compounds with potentially improved potency.
Modern approaches also utilize machine learning algorithms to build more complex and accurate predictive models, further enhancing the efficiency of identifying promising lead compounds for specific research targets. nih.gov
Advanced Research Applications of 1 Methyl 4,4 Bipiperidine Dihydrochloride
Utilization in Materials Science and Engineering
The unique structural and chemical properties of 1-Methyl-4,4'-bipiperidine (B174871) dihydrochloride (B599025) make it a candidate for various applications in materials science and engineering. Its bifunctional nature, with two piperidine (B6355638) rings, allows for the creation of complex and potentially useful materials.
While direct studies on 1-Methyl-4,4'-bipiperidine dihydrochloride in perovskite solar cells (PSCs) are not extensively documented, research on closely related compounds highlights the potential of the 4,4'-bipiperidine (B102171) scaffold in this field. A notable study developed a novel 4,4'-bipiperidine (BiPi)-based organic salt for use in PSCs. nih.govmdpi.comnih.gov The introduction of this BiPi-based ligand into 3D perovskites facilitated the formation of two-dimensional-three-dimensional (2D-3D) perovskite materials. nih.govmdpi.comnih.gov This modification led to a passivation of the perovskite layer, which in turn improved the photovoltaic performance and stability of the device. nih.govmdpi.comnih.gov
The incorporation of the BiPi-based ligand resulted in enhanced crystallinity of the perovskite materials, a reduction in defect states, and a longer carrier lifetime. nih.govmdpi.comnih.gov Consequently, the optimized PSC device demonstrated significantly improved stability and a power conversion efficiency of 20.03%, which was a 13.0% improvement over the original device. nih.govmdpi.comnih.gov These findings suggest that the this compound, as a derivative of 4,4'-bipiperidine, could also serve as a valuable component in the development of next-generation, highly efficient, and stable PSCs. nih.govmdpi.comnih.gov The methyl group and the dihydrochloride salt form may further influence the material's properties, such as solubility and electronic characteristics, warranting further investigation.
Table 1: Performance of Perovskite Solar Cell with BiPi-based Organic Salt
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 20.03% |
| Open-circuit Voltage (VOC) | 1.10 V |
| Current Density (JSC) | 23.51 mA/cm² |
| Fill Factor (FF) | 0.77 |
Data derived from a study on a novel 4,4'-bipiperidine-based organic salt. nih.gov
The bifunctional nature of the 4,4'-bipiperidine core makes it an attractive building block for the synthesis of supramolecular structures and advanced materials. Bipyridine and its derivatives are widely used as ligands in coordination chemistry and for creating coordination networks. acs.org The ability of bipyridine compounds to coordinate with metal centers allows for the self-assembly of finite two- and three-dimensional ensembles. nih.gov
While specific research on this compound in this context is limited, the fundamental principles of supramolecular chemistry suggest its potential. The two nitrogen atoms of the bipiperidine structure can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The methyl group on one of the nitrogen atoms would influence the coordination geometry and the resulting structure's properties. The dihydrochloride form enhances its solubility in certain solvents, which can be an advantage in the synthesis of these materials. The formation of supramolecular assemblies using bipyridine derivatives has been shown to result in materials with interesting photophysical properties. nih.gov
Chemical Biology Tools and Probes
In the realm of chemical biology, small molecules are indispensable tools for probing complex biological systems. The unique structure of this compound suggests its potential utility in this area.
The piperidine moiety is a common scaffold in many biologically active compounds and pharmaceuticals. nih.govresearchgate.netencyclopedia.pub This is due to its ability to interact with various biological targets, including receptors. The 1-Methyl-4,4'-bipiperidine structure provides a rigid framework that can be functionalized to create selective ligands for specific receptor systems. The presence of two piperidine rings offers multiple points for modification, allowing for the fine-tuning of binding affinity and selectivity.
While there is no direct evidence of this compound being used as a chemical probe, the development of derivatives of related structures for biological investigation is well-documented. For instance, derivatives of piperidine are used to create ligands that bind to the catalytic site of enzymes like acetylcholinesterase. encyclopedia.pub The synthesis and evaluation of N-methylated derivatives of other biologically active molecules have shown that N-methylation can significantly impact their pharmacological relevance. nbinno.com This suggests that this compound could serve as a starting point for the development of novel chemical probes.
The investigation of cellular and molecular pathways often relies on small molecules that can modulate the function of specific proteins. The piperidine skeleton is a privileged structure in medicinal chemistry, known to enhance membrane permeability and metabolic stability. researchgate.net These properties are crucial for molecules intended for use in cellular studies.
Although direct applications of this compound in this area have not been reported, the general importance of piperidine-containing compounds in chemical biology is clear. They are integral to the structure of numerous drugs and research chemicals. nih.govresearchgate.netencyclopedia.pub The development of novel compounds based on the 1-Methyl-4,4'-bipiperidine scaffold could provide new tools for dissecting complex biological pathways.
Role in the Synthesis of Complex Medicinal Chemistry Scaffolds
The piperidine ring is a fundamental building block in medicinal chemistry, present in a wide array of pharmaceuticals. nih.govresearchgate.netencyclopedia.pub The this compound structure offers a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its commercial availability as a building block supports its utility in synthetic organic chemistry. google.com
A patent for the synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, an intermediate for the drug Gilteritinib, highlights the use of a related N-methylated piperidinyl-piperazine structure in pharmaceutical synthesis. researchgate.net This demonstrates the value of such scaffolds in constructing complex, biologically active molecules. The this compound can be envisioned as a starting material for creating diverse libraries of compounds for drug discovery programs. The two piperidine rings can be functionalized in various ways to explore chemical space and optimize for specific biological targets. The synthesis of 3-substituted 1,4'-bipiperidine derivatives has been reported in the context of creating potent enzyme inhibitors, further underscoring the utility of the bipiperidine scaffold. nih.gov
Table 2: Chemical Properties of 1-Methyl-4,4'-bipiperidine
| Property | Value |
|---|---|
| CAS Number | 122373-80-2 |
| Molecular Formula | C₁₁H₂₂N₂ |
| Molecular Weight | 182.31 g/mol |
Data from PubChem.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,4'-Bipiperidine |
| 1-Methyl-4,4'-bipiperidine |
| 1-methyl-4-(4-piperidinyl)piperazine hydrochloride |
| Gilteritinib |
| Acetylcholinesterase |
Contributions to Privileged Structure Research in Drug Discovery
The concept of "privileged structures" in drug discovery refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. These scaffolds provide a foundation for the development of new drugs with enhanced efficacy and specificity. The 4,4'-bipiperidine core, the central feature of this compound, is increasingly recognized for its utility as such a privileged scaffold.
The versatility of the bipiperidine framework is evident from the widespread use of its derivatives in the synthesis of complex molecules. For instance, the N-Boc protected analog, N-Boc-4,4'-bipiperidine, is a crucial intermediate in the development of pharmaceuticals targeting the central nervous system (CNS). chemimpex.com The inherent three-dimensional nature of the bipiperidine structure allows for the precise spatial arrangement of functional groups, a critical factor for effective interaction with biological macromolecules. This structural characteristic makes it an attractive starting point for creating libraries of diverse compounds for high-throughput screening.
The N-methyl group on one of the piperidine rings can significantly influence the pharmacological profile of the resulting molecules. Research on N-methylpiperidine derivatives has revealed a broad spectrum of biological activities. For example, certain N-methylpiperidine analogs have been identified as potent 5-HT2A receptor inverse agonists, a class of compounds with potential applications in treating psychosis. researchgate.net The ability of the 1-methyl-4,4'-bipiperidine scaffold to serve as a template for such diverse biological activities underscores its importance as a privileged structure in modern drug discovery.
| Compound Name | Application/Significance |
| N-Boc-4,4'-bipiperidine | Key intermediate for CNS-targeting pharmaceuticals. chemimpex.com |
| N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide | A 5-HT2A receptor inverse agonist with antipsychotic potential, demonstrating the utility of the N-methylpiperidine moiety. researchgate.net |
Intermediate in the Synthesis of Pharmacologically Relevant Derivatives (e.g., Analogs of Topoisomerase Inhibitors or Chemokine Modulators)
The structural attributes of this compound make it a valuable precursor for the synthesis of a variety of pharmacologically active molecules, including analogs of topoisomerase inhibitors and chemokine modulators.
Analogs of Topoisomerase Inhibitors:
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. While direct synthesis of topoisomerase inhibitors from this compound is not extensively documented in publicly available literature, the structural similarities to known inhibitors are noteworthy. For instance, the class of bisdioxopiperazine compounds, such as ICRF-159 and ICRF-193, are established DNA topoisomerase II inhibitors. nih.gov These molecules contain a piperazine (B1678402) ring system, which shares structural and conformational features with the piperidine rings of 1-Methyl-4,4'-bipiperidine. This suggests that the bipiperidine scaffold could be explored for the design of novel topoisomerase inhibitors with potentially different mechanisms of action or improved pharmacological properties. The synthesis of thiazacridine and imidazacridine derivatives, which have shown topoisomerase I inhibitory activity, further highlights the potential of combining heterocyclic systems like piperidine with other ring structures to create potent anti-cancer agents. nih.gov
Analogs of Chemokine Modulators:
Chemokine receptors are critical mediators of the inflammatory response and are attractive targets for a range of diseases. The 4,4'-bipiperidine scaffold is a key component in several reported chemokine receptor modulators. The ability to introduce diverse substituents on the second piperidine ring of the 1-Methyl-4,4'-bipiperidine core allows for the fine-tuning of receptor affinity and selectivity. The flexibility and conformational constraint of the bipiperidine system are advantageous for optimizing interactions with the complex binding pockets of G protein-coupled receptors, such as chemokine receptors.
A closely related compound, 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, serves as a crucial intermediate in the synthesis of Gilteritinib, an inhibitor of the FLT3 tyrosine kinase used in the treatment of acute myeloid leukemia. While not a chemokine modulator, this example illustrates the successful incorporation of a similar N-methylated piperidinyl-heterocycle scaffold into a clinically approved drug, further validating the potential of this compound as a building block for targeted therapies.
| Derivative Class/Analog | Target/Potential Application | Structural Relevance |
| Bisdioxopiperazines (e.g., ICRF-159) | DNA Topoisomerase II | Contains a piperazine ring, which is structurally related to the piperidine rings of the subject compound. nih.gov |
| Thiazacridine/Imidazacridine derivatives | DNA Topoisomerase I | Demonstrates the potential of coupling heterocyclic systems like piperidine with other moieties for anticancer activity. nih.gov |
| Gilteritinib Intermediate (1-methyl-4-(4-piperidinyl)piperazine) | FLT3 Tyrosine Kinase | Highlights the utility of N-methylated piperidinyl-heterocycle scaffolds in targeted cancer therapy. |
Future Directions and Emerging Research Avenues
Development of Novel Analytical Techniques for Complex Biological Matrices in Preclinical Research
The accurate quantification of compounds in complex biological samples is a cornerstone of preclinical research. While standard high-performance liquid chromatography (HPLC) methods have been established for the parent drug, remoxipride (B1679305), and its metabolites, future research is trending towards more sensitive, rapid, and miniaturized techniques capable of handling very small sample volumes, which are common in studies involving small animals. nih.govnih.gov
Emerging methods focus on online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This automated approach minimizes sample handling, reduces the potential for human error, and enhances sensitivity. Research has demonstrated the successful application of online SPE-LC-MS/MS for quantifying the parent compound, remoxipride, in exceptionally small volumes of plasma (20 µL), brain homogenate, and brain microdialysate. nih.gov The precision and low limits of quantification achieved with these methods provide a robust framework for future studies on 1-Methyl-4,4'-bipiperidine (B174871) dihydrochloride (B599025), allowing for detailed pharmacokinetic profiling in various preclinical models.
Future development could focus on adapting these ultrasensitive methods to simultaneously quantify 1-Methyl-4,4'-bipiperidine and a broader array of related metabolites, providing a complete metabolic picture from a single, minute sample.
| Parameter | Plasma | Brain Homogenate | Brain Microdialysate |
| Sample Volume | 20 µL | 0.6 mL | 20 µL |
| Technique | Online SPE-LC-MS/MS | Online SPE-LC-MS/MS | Direct Injection LC-MS/MS |
| Extraction Yield | 76% | 45% | Not Applicable |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.8 ng/mL | 0.25 ng/mL |
| Data derived from studies on the parent compound remoxipride, demonstrating the capabilities of modern analytical techniques applicable to its metabolites. nih.gov |
Exploration of Untapped Biological Targets and Mechanisms beyond Current Knowledge
Research into the biological activity of 1-Methyl-4,4'-bipiperidine has logically focused on the primary targets of its parent compound, remoxipride, namely dopamine (B1211576) receptors. However, studies examining the binding affinities of various remoxipride metabolites have revealed that the pyrrolidone metabolites, which are the primary forms found in humans, exhibit very low affinity for both dopamine D2 and D3 receptors. nih.gov Specifically, these human-relevant metabolites have been shown to be weak blockers of dopamine receptor activity, suggesting that the principal pharmacological action resides with the parent drug. nih.govresearchgate.net
This leaves a significant knowledge gap and a compelling research opportunity: if 1-Methyl-4,4'-bipiperidine does not significantly interact with the well-known dopamine targets, what other biological systems might it affect? The field is wide open for broad-based screening campaigns to explore its interactions with other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. For instance, studies on other piperidine-based compounds have identified potent ligands for sigma receptors, which are involved in a variety of cellular functions and are targets for neurological and psychiatric conditions. nih.gov A systematic investigation of 1-Methyl-4,4'-bipiperidine against a panel of such "untapped" targets could uncover entirely new mechanisms of action and potential therapeutic applications.
| Compound/Metabolite Type | Target Receptor | Binding Affinity (Ki, nM) | Conclusion |
| Remoxipride (Parent Drug) | Dopamine D2 | 113 | Moderate Affinity |
| Phenolic Metabolites (Rat) | Dopamine D2/D3 | Considerably Higher than Remoxipride | High Affinity |
| Pyrrolidone Metabolites (Human) | Dopamine D2/D3 | Very Low Affinity | Negligible Affinity |
| This table summarizes findings on remoxipride and its metabolite classes, highlighting that human-relevant metabolites, including the class to which 1-Methyl-4,4'-bipiperidine belongs, have low affinity for the primary dopamine targets, underscoring the need to explore untapped biological targets. nih.govnih.gov |
Integration of Advanced Computational Methods in Rational Design for Enhanced Research Efficiency
Modern drug discovery and chemical research are increasingly driven by computational strategies that enhance efficiency and provide atomic-level insights. mdpi.com For 1-Methyl-4,4'-bipiperidine dihydrochloride, these in silico tools represent a major untapped resource. While this specific compound has not been the subject of extensive computational study, research on other piperidine (B6355638) derivatives provides a clear roadmap for future exploration. nih.govresearchgate.net
Advanced computational methods that could be applied include:
Molecular Docking: To predict the binding orientation and affinity of 1-Methyl-4,4'-bipiperidine against a virtual library of biological targets, helping to prioritize experimental screening. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of bipiperidine analogs with their biological activity. This can guide the synthesis of new derivatives with enhanced potency or selectivity. nih.gov
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound when interacting with a potential target, revealing the stability of the complex and key interactions over time. nih.gov
These methods have been successfully used to design novel piperidine-based compounds for various targets. Applying them to the 1-Methyl-4,4'-bipiperidine scaffold could rapidly generate hypotheses about its potential biological roles and guide the rational design of new chemical probes or therapeutic candidates.
| Computational Technique | Piperidine Scaffold Application | Research Goal |
| Molecular Docking & MD Simulation | Piperidine/Piperazine-based compounds | Discovery of potent Sigma 1 Receptor (S1R) agonists. nih.gov |
| Group-Based QSAR & Docking | Piperidine-derived compounds | Identification of novel inhibitors of the p53-HDM2 interaction for cancer therapy. researchgate.net |
| GA-MLR QSAR | Furan-pyrazole piperidine derivatives | Design of compounds with Akt1 inhibitory and antiproliferative activity. nih.gov |
Expanding Applications in Non-Pharmacological Scientific Disciplines such as Chemical Sensing or Catalysis
The structural features of this compound lend themselves to applications beyond pharmacology. The two nitrogen atoms of the bipiperidine core are potential coordination sites for metal ions, suggesting its use as a ligand in catalysis and materials science. Research on other bipiperidine isomers, such as 2,2'-bipiperidine, has already demonstrated their utility in forming stable metal complexes used in catalysis. chemimpex.com The specific 4,4'-linkage and the N-methyl group of 1-Methyl-4,4'-bipiperidine would confer distinct steric and electronic properties to its metal complexes, potentially leading to novel catalytic activities or materials with unique properties.
Furthermore, the broader family of bipyridine compounds (the aromatic cousins of bipiperidines) are famous for their use in chemical sensing, often exhibiting chromism (a change in color) upon binding to analytes or in response to environmental changes. nih.gov While the saturated piperidine rings of 1-Methyl-4,4'-bipiperidine prevent the electronic effects seen in aromatic viologens, the core structure could be functionalized to create novel sensors. For example, its conformationally flexible scaffold could be incorporated into systems where binding to a specific ion or molecule induces a measurable signal through a tethered reporter group. This opens a research avenue into developing selective sensors for environmental or industrial monitoring, an area where the unique three-dimensional structure of this compound could be a significant asset.
Q & A
Q. What are the established synthesis protocols for 1-Methyl-4,4'-bipiperidine dihydrochloride, and what critical parameters influence reaction efficiency?
Synthesis typically involves alkylation of bipiperidine precursors followed by dihydrochloride salt formation. Key parameters include:
- Temperature : Optimal range of 60–80°C to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Stoichiometry : Excess methylating agent (e.g., methyl iodide) ensures complete quaternization. Post-synthesis, purification via recrystallization or column chromatography is critical to achieve ≥98% purity .
| Critical Parameter | Impact on Yield | Reference |
|---|---|---|
| Reaction time | Longer durations increase conversion but risk degradation | |
| pH control | Ensures stable salt formation |
Q. Which analytical techniques are most effective for verifying the purity and structural conformation of this compound?
- NMR spectroscopy : Confirms molecular structure (e.g., ¹H NMR for methyl and piperidine protons).
- HPLC : Quantifies purity (>98% by area normalization).
- Mass spectrometry (MS) : Validates molecular weight (theoretical: 241.20 g/mol).
- Elemental analysis : Matches C, H, N, and Cl content to theoretical values .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (H335 hazard).
- Storage : Inert atmosphere at room temperature to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvent systems?
Discrepancies often arise from variations in solvent polarity, temperature, or hydration states. Methodological recommendations:
- Standardized conditions : Use anhydrous solvents and control humidity.
- Gravimetric analysis : Measure solubility at fixed temperatures (e.g., 25°C vs. 40°C).
- Cross-validation : Compare results with techniques like UV-Vis spectroscopy or NMR titration .
Q. What strategies optimize the synthesis yield of this compound for scalable research applications?
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
- Microwave-assisted synthesis : Reduces reaction time by 30–50%.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Q. How does this compound function as an intercalating agent in polymer-clay nanocomposites, and what variables enhance its performance?
- Mechanism : The compound facilitates clay layer separation via cationic exchange, improving polymer-clay dispersion.
- Optimization variables :
- Concentration : 2–5 wt% typically balances intercalation and material stability.
- Mixing method : Sonication enhances dispersion uniformity.
- Characterization : Use XRD to measure d-spacing changes and TEM for morphological analysis .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Thermogravimetric analysis (TGA) : Conduct under controlled atmospheres (N₂ vs. air).
- DSC profiling : Identify melting points and decomposition exotherms.
- Replicate studies : Compare results across labs to isolate environmental or procedural variables .
Application-Oriented Questions
Q. What novel research applications exist for this compound beyond its current uses?
- Drug discovery : Explore its role as a chiral building block for CNS-targeted molecules.
- Catalysis : Investigate its potential as a ligand in transition-metal complexes.
- Ionic liquids : Assess conductivity and thermal stability for energy storage applications .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
